molecular formula C22H20N4O2S2 B2693093 N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide CAS No. 392300-06-0

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide

Cat. No.: B2693093
CAS No.: 392300-06-0
M. Wt: 436.55
InChI Key: DLQATDWNKHMWGO-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of 1,3,4-Thiadiazole Derivatives in Research

The 1,3,4-thiadiazole scaffold, first synthesized by Emil Fischer in 1882, gained prominence after Freund and Kuh elucidated its tautomeric behavior and electronic properties in the early 20th century. Initially studied for its unique mesoionic characteristics (Figure 1B), the scaffold’s synthetic versatility and metabolic stability spurred its adoption in drug design. By the mid-20th century, derivatives like acetazolamide (a carbonic anhydrase inhibitor) demonstrated clinical utility, validating the scaffold’s pharmacological relevance. Over the past decade, advancements in cyclization and condensation techniques (e.g., microwave-assisted synthesis) have enabled precise functionalization, as evidenced by the synthesis of over 200 bioactive derivatives between 2015 and 2020.

Table 1: Milestones in 1,3,4-Thiadiazole Research

Year Development Significance
1882 Fischer’s synthesis of 1,3,4-thiadiazole Foundation of heterocyclic chemistry
1950s Acetazolamide approval First therapeutic application
2015–2020 Surge in derivative synthesis Diversification into anticancer, antimicrobial agents

Pharmacological Significance of 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole nucleus exhibits broad bioactivity due to its electron-deficient aromatic system, which facilitates interactions with biomolecular targets (e.g., DNA, enzymes). Key pharmacological properties include:

  • Anticancer : Derivatives inhibit topoisomerase II and tubulin polymerization, with IC~50~ values <10 µM in leukemia models.
  • Antimicrobial : Thiadiazole-cephalosporin hybrids show MICs of 0.5–4 µg/mL against methicillin-resistant Staphylococcus aureus.
  • Anticonvulsant : Mesoionic salts enhance GABA~A~ receptor chloride influx, achieving 80% seizure protection in murine models.

Table 2: Pharmacological Activities of 1,3,4-Thiadiazole Derivatives

Activity Mechanism Example Compound Efficacy
Anticancer Tubulin inhibition 5-Nitro-1,3,4-thiadiazole-2-amine IC~50~ = 2.1 µM (MCF-7)
Anticonvulsant GABA~A~ modulation 5-Butyl-2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole ED~50~ = 247 mg/kg
Antileishmanial Topoisomerase IB inhibition Quinoline-thiadiazole hybrids IC~50~ = 0.04 µM

Emergence of Quinoline-Thiadiazole Hybrid Molecules

Hybridization of quinoline (a privileged antimalarial scaffold) with 1,3,4-thiadiazole exploits complementary mechanisms: quinoline intercalates DNA, while thiadiazole enhances solubility and target affinity. Recent work by Kumudha et al. demonstrated that quinoline-thiadiazole conjugates inhibit Leishmania donovani amastigotes with IC~50~ values of 0.04 µM, outperforming pentamidine (IC~50~ = 7.02 µM). Molecular docking reveals dual binding to trypanothione reductase and DNA topoisomerase II, rationalizing their potency.

Table 3: Representative Quinoline-Thiadiazole Hybrids

Hybrid Structure Target Binding Affinity (kcal/mol)
N-(5-(Quinolin-8-yl)-1,3,4-thiadiazol-2-yl)acetamide Trypanothione reductase -9.2
1-Ethyl-2-methyl-4-oxo-N-thiadiazolylquinoline-6-carboxamide DNA gyrase -8.7

Research Objectives and Scope

The development of N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide aims to:

  • Evaluate its dual-target potential against kinase-dependent cancers and protozoal infections.
  • Optimize substituent effects (e.g., cinnamamide’s π-π stacking) via structure-activity relationship (SAR) studies.
  • Assess bioavailability using in silico ADMET models, leveraging thiadiazole’s BBB permeability.

Current research focuses on synthesizing analogs with variable quinoline substitutions (e.g., halogenation at C-3/C-4) to enhance target selectivity, guided by computational docking against EGFR and PARP-1.

Properties

IUPAC Name

(E)-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S2/c27-19(13-12-16-7-2-1-3-8-16)23-21-24-25-22(30-21)29-15-20(28)26-14-6-10-17-9-4-5-11-18(17)26/h1-5,7-9,11-13H,6,10,14-15H2,(H,23,24,27)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQATDWNKHMWGO-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Reactions: The synthesis begins with the preparation of the 3,4-dihydroquinolin-1(2H)-yl derivative, which is achieved through the cyclization of appropriate precursors under acidic or basic conditions.

  • Thiadiazole Formation: The 1,3,4-thiadiazole ring is then introduced by reacting the intermediate with thiosemicarbazide in the presence of oxidizing agents.

  • Coupling with Cinnamamide: Finally, the thiadiazole derivative undergoes a coupling reaction with cinnamamide under conditions that may include catalysts such as EDCI/HOBt to yield the final compound.

Industrial Production Methods

While industrial-scale synthesis would follow similar steps, optimization for yield, purity, and cost-effectiveness involves advanced techniques such as continuous flow chemistry, catalytic optimization, and green chemistry practices to minimize waste and environmental impact.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole ring exhibits nucleophilic susceptibility at the sulfur and nitrogen atoms. In acidic or basic conditions, the thioether linkage (-S-) undergoes substitution reactions:

  • Reaction with alkyl halides : Forms alkylated derivatives via nucleophilic attack at the sulfur atom .

  • Displacement by amines : Primary amines substitute the thioether group, producing amino-thiadiazole analogs under mild conditions (25–40°C, polar aprotic solvents) .

Example reaction :

Thiadiazole-SR + R’NH2Thiadiazole-NHR’+RSH[3][7]\text{Thiadiazole-SR + R'NH}_2 \rightarrow \text{Thiadiazole-NHR'} + \text{RSH} \quad[3][7]

Oxidation of the Thioether Linkage

The -S- group in the thiadiazole-thioether side chain is oxidizable to sulfoxide (-SO-) or sulfone (-SO2_2-) using oxidizing agents like H2_2O2_2 or mCPBA:

Oxidizing AgentProductConditionsYield (%)
H2_2O2_2 (30%)SulfoxideRT, 6–8 hrs65–75
mCPBASulfone0°C, 2 hrs80–85

This modification enhances polarity and alters biological target interactions.

Hydrolysis of the Amide Bond

The cinnamamide group undergoes hydrolysis under acidic or alkaline conditions:

  • Acidic hydrolysis : Yields cinnamic acid and the corresponding amine derivative.

  • Alkaline hydrolysis : Produces cinnamate salts and ammonia .

Key conditions :

  • 6M HCl, reflux (110°C, 12 hrs).

  • 2M NaOH, 60°C, 6 hrs .

Conjugate Additions to the Cinnamamide Double Bond

The α,β-unsaturated carbonyl system in the cinnamamide moiety participates in Michael additions:

  • Thiol additions : Cysteine or glutathione forms adducts at the β-position, critical for pro-drug activation .

  • Amine additions : Primary amines generate β-amino carbonyl derivatives under mild conditions (pH 7–8, RT) .

Mechanism :

RNH2+CinnamamideRNH-C(CO)-CH2-S-Thiadiazole[9][10]\text{RNH}_2 + \text{Cinnamamide} \rightarrow \text{RNH-C(CO)-CH}_2\text{-S-Thiadiazole} \quad[9][10]

Functionalization of the Dihydroquinoline Moiety

The 3,4-dihydroquinoline group undergoes:

  • Aromatic electrophilic substitution : Bromination or nitration at the para-position to the nitrogen.

  • Oxidation : Catalytic hydrogenation or DDQ oxidizes the dihydro ring to quinoline, altering π-conjugation .

Example :

DihydroquinolineDDQQuinoline[6][11]\text{Dihydroquinoline} \xrightarrow{\text{DDQ}} \text{Quinoline} \quad[6][11]

Enzymatic Modifications

Lipozyme® TL IM catalyzes transesterification or amidation reactions at the cinnamamide ester group, enabling green synthesis of derivatives under continuous-flow conditions (45°C, tert-amyl alcohol, 40 min) .

Key advantages :

  • 91.3% conversion efficiency .

  • Recyclable catalyst with >90% activity retention after five cycles .

Interaction with Biological Nucleophiles

In physiological environments, the compound reacts with:

  • Glutathione : Forms disulfide bonds via thiol exchange, modulating redox activity .

  • Protein lysine residues : Undergoes Schiff base formation, influencing target binding .

Scientific Research Applications

Anticancer Activity

One of the most significant applications of this compound is in the field of anticancer research. Studies have shown that derivatives of the 3,4-dihydroquinolin-1(2H)-one scaffold exhibit notable anticancer properties. For instance, a specific derivative demonstrated significant inhibitory effects on cancer cell lines while maintaining low toxicity towards normal cells (NIH3T3) .

Case Study: Synthesis and Evaluation

  • Methodology : The compound was synthesized through a series of chemical reactions that included the Castagnoli–Cushman reaction.
  • Results : The synthesized compounds were subjected to bioassays, revealing promising anticancer activity against various cancer cell lines. One derivative showed an IC50 value indicating potent activity.

Antifungal and Antioomycete Activity

In agricultural chemistry, N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide has been evaluated for its antifungal properties. Research indicates that derivatives exhibit superior antioomycete activity against pathogens like Pythium recalcitrans compared to their antifungal activities against other phytopathogens .

Experimental Findings

  • Methodology : Various derivatives were synthesized and tested for their biological activities.
  • Outcomes : The results indicated that certain derivatives had enhanced efficacy against specific fungal strains, suggesting potential applications as agricultural fungicides.

Potential as Drug Candidates

The compound's structural features position it as a candidate for further development in pharmaceutical applications. Its unique combination of functional groups enhances its reactivity and potential interactions with biological targets .

The compound has exhibited significant biological activity across various assays, indicating its potential as a lead compound for drug development. Its pharmacological properties are currently under investigation to determine its suitability for treating diseases beyond cancer and fungal infections.

Synthesis and Structural Characterization

The synthesis typically involves multi-step organic reactions designed to construct the complex molecular structure effectively. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Mechanism of Action

The mechanism of action varies depending on the specific application:

  • Anticancer: May inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.

  • Antibacterial/Antiviral: Likely disrupts cellular processes critical for microbial survival and replication.

  • Neuroprotective: Possible modulation of neurotransmitter receptors or inhibition of neurotoxic enzymes.

Comparison with Similar Compounds

Key Observations :

  • Cinnamamide vs. Benzamide: The cinnamamide group in the target compound (vs.
  • Dihydroquinolin vs. Adamantyl/Piperidinyl: The bicyclic dihydroquinolin moiety (vs. adamantyl in or piperidinyl in ) introduces rigidity and aromaticity, which could influence pharmacokinetics (e.g., metabolic stability).
  • Thioether Linkers : The ethylthio linker in the target compound is structurally analogous to compounds 7a–7l but differs in terminal substituents, which modulate solubility and target selectivity.

Physicochemical Data:

Property Target Compound (Inferred) Compound 6 Compound 4y
Melting Point ~180–190°C (estimated) 218–220°C Not reported
Solubility Low in water; soluble in DMSO/DMF Soluble in polar aprotic solvents Similar to target compound
LogP (Predicted) ~3.5 (due to aromatic/hydrophobic groups) 3.8 (experimental) 2.9 (calculated)

Biological Activity

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide is a complex organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, structural characteristics, and various pharmacological applications.

Structural Characteristics

The molecular formula of this compound is C20H18N4O2S2. The compound features a thiadiazole ring , which is known for its diverse biological activities, and a cinnamamide moiety that may enhance its interaction with biological targets.

PropertyDescription
Molecular Formula C20H18N4O2S2
Molecular Weight 410.51 g/mol
IUPAC Name N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cinnamamide
Hydrogen Bond Donor 1
Hydrogen Bond Acceptor 6

Antimicrobial Properties

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial activity. Studies have shown that derivatives of this scaffold can effectively inhibit the growth of various bacterial and fungal strains. For instance:

  • Compounds with a similar structure demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported to be lower than standard antibiotics like ampicillin and fluconazole, suggesting enhanced efficacy .

Antitubercular Activity

The thiadiazole derivatives have also been investigated for their potential antitubercular properties. A study highlighted that certain thiadiazole-based compounds exhibited promising activity against Mycobacterium tuberculosis, with MIC values indicating significant potency compared to existing treatments .

The cytotoxic effects of this compound were assessed using various cell lines. Preliminary findings suggest that this compound may inhibit p38 MAP kinase pathways, which are crucial in regulating cellular responses to stress and inflammation .

Case Studies

  • Antimicrobial Screening : A series of studies have been conducted on various derivatives of thiadiazole compounds. One notable study found that a derivative with a p-nitrophenyl group showed significant antibacterial activity against E. coli with an MIC of 32.6 μg/mL, outperforming traditional antibiotics .
  • Cytotoxicity Evaluation : In vitro assays demonstrated that compounds containing the 3,4-dihydroquinoline structure exhibited cytotoxic properties against cancer cell lines. The selectivity index (SI) was calculated to assess the therapeutic window of these compounds .

Q & A

Q. What are the key steps in synthesizing N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves sequential functionalization of the 1,3,4-thiadiazole core. Key steps include:

  • Thiol-alkylation : Reacting a 1,3,4-thiadiazole-2-thiol derivative with a halogenated intermediate (e.g., 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl chloride) under reflux in dry acetone with anhydrous potassium carbonate (K₂CO₃) as a base .
  • Amide coupling : Introducing the cinnamamide moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) or direct nucleophilic substitution, depending on the reactivity of the thiadiazol-2-amine intermediate .
  • Optimization : Yield improvements can be achieved by:
    • Adjusting solvent polarity (e.g., switching from acetone to DMF for better solubility of intermediates).
    • Extending reaction time (e.g., reflux for 5–6 hours instead of 3 hours) .
    • Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. Which spectroscopic methods are most effective for characterizing the structural features of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Critical for confirming the connectivity of the 3,4-dihydroquinoline ring, thiadiazole core, and cinnamamide side chain. Key signals include:
    • Thiadiazole C-2 proton (δ 8.2–8.5 ppm, singlet).
    • Cinnamamide α,β-unsaturated protons (δ 6.5–7.5 ppm, doublets with J ≈ 15–16 Hz) .
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and thioether (C-S at ~650–700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly the loss of the cinnamamide group (e.g., m/z corresponding to [M – C₉H₇NO]⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing novel derivatives of this compound?

Methodological Answer: Contradictions often arise from tautomerism, impurities, or crystallographic disorder. Strategies include:

  • Variable Temperature NMR : To detect tautomeric equilibria (e.g., thione-thiol tautomerism in thiadiazole derivatives) by observing signal splitting at low temperatures .
  • X-ray Crystallography : Resolves ambiguity in regiochemistry (e.g., confirming the position of the thioether linkage or cinnamamide orientation) .
  • Density Functional Theory (DFT) : Computational modeling (e.g., B3LYP/SDD method) predicts bond angles and dihedral angles, which can be cross-validated with experimental NMR/IR data .
  • Repurification : Re-crystallization or preparative HPLC to isolate pure fractions and eliminate solvent or byproduct interference .

Q. What computational approaches are suitable for predicting the biological activity of this compound, and how do they compare with experimental results?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., cyclooxygenase COX1/2 for anti-inflammatory activity). Focus on:
    • Hydrogen bonding with the thiadiazole sulfur and cinnamamide carbonyl .
    • Hydrophobic interactions with the dihydroquinoline ring .
  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors to predict cytotoxicity or permeability .
  • Validation : Compare docking scores (e.g., binding energy ≤ –8 kcal/mol) with in vitro assays (e.g., IC₅₀ values from MTT assays). Discrepancies may arise from solvation effects or protein flexibility, requiring MD simulations for refinement .

Q. How can researchers design experiments to evaluate the stability of this compound under physiological conditions?

Methodological Answer:

  • pH Stability Studies : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis of the thioether or amide bond) .
  • Plasma Stability Assays : Expose the compound to human plasma (37°C, 1–6 hours) and quantify remaining parent compound using LC-MS/MS. High plasma protein binding may reduce free drug availability .
  • Forced Degradation : Use oxidative (H₂O₂), thermal (60°C), and photolytic (UV light) stress to identify degradation pathways and inform formulation strategies .

Q. What strategies are effective for synthesizing and characterizing metal complexes of this compound?

Methodological Answer:

  • Coordination Chemistry : React the compound with transition metals (e.g., Cu(II), Zn(II)) in ethanol/water under nitrogen. The thiadiazole sulfur and amide carbonyl are potential binding sites .
  • Characterization :
    • UV-Vis Spectroscopy : Detect d-d transitions (e.g., Cu(II) complexes show λmax ~600–800 nm).
    • Magnetic Susceptibility : Confirm paramagnetic behavior in Cu(II) complexes .
    • Single-Crystal XRD : Resolve geometry (e.g., square planar vs. tetrahedral) and metal-ligand bond lengths .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.